5-Phenoxypyrimidine
Description
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Properties
IUPAC Name |
5-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-6-11-8-12-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJURRYDSTTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Phenoxypyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a derivative of pyrimidine characterized by the presence of a phenoxy group at the 5-position. This structural feature is significant as it influences the compound's interaction with various biological targets, including kinases and receptors involved in inflammatory processes and cancer progression.
Inhibition of p38 MAP Kinase
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in mediating inflammatory responses and cellular stress. Research indicates that certain derivatives of phenoxypyrimidine exhibit potent inhibitory activity against p38α kinase, which is implicated in chronic inflammatory diseases and cancer.
- Case Study : A study by Edraki et al. utilized quantitative structure–activity relationship (QSAR) analysis to evaluate various phenoxypyrimidine derivatives as p38 inhibitors. The results demonstrated that steric effects and hydrogen bonding significantly influenced enzyme inhibition, with some compounds achieving high potency (pIC50 values) against p38α kinase .
Anticancer Activity
This compound has also shown promise as an anticancer agent. For instance, AKF-D52, a synthetic phenoxypyrimidine derivative, has been reported to selectively inhibit the growth of non-small cell lung cancer (NSCLC) cells while sparing normal cells.
- Mechanism : AKF-D52 induces apoptosis in NSCLC cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways. This was evidenced by changes in nuclear morphology and increased Annexin V positivity in treated cells .
| Compound | Target | Effect | Reference |
|---|---|---|---|
| AKF-D52 | NSCLC cells | Induces apoptosis | |
| Phenoxypyrimidine Derivatives | p38α kinase | Inhibitory activity |
Neuroprotective Effects
Research has also indicated that phenoxy groups can enhance neuroprotective properties in certain compounds. For example, derivatives containing phenoxy moieties have shown potential in reducing neurodegeneration in models of NMDA receptor-induced damage.
- Case Study : Kaniakova et al. reported that a phenoxy derivative reduced neurodegeneration in rat models by interacting with NMDA receptors, highlighting the protective effects against excitotoxicity .
Pharmacological Applications
The biological activities of this compound derivatives extend to several therapeutic areas:
- Anti-inflammatory Agents : By targeting p38 MAPK, these compounds can modulate inflammatory responses.
- Antidepressants : Some derivatives have shown affinity for serotonin receptors, indicating potential use in treating mood disorders .
- Anticancer Therapeutics : The selective cytotoxicity observed in cancer cell lines supports further development for oncology applications.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of phenoxypyrimidine derivatives, particularly in cancer treatment. One notable derivative, AKF-D52, has shown significant promise in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The compound induces both caspase-dependent and -independent apoptotic cell death mechanisms, which involve the reduction of mitochondrial membrane potential and modulation of Bcl-2 family proteins. Additionally, AKF-D52 activates the extrinsic apoptotic pathway through upregulation of death receptors like DR3 and Fas, leading to the formation of a death-inducing signaling complex .
Case Study: AKF-D52
- Mechanism : Induces apoptosis via mitochondrial and extrinsic pathways.
- In Vivo Studies : Demonstrated efficacy in A549 xenograft models.
- Key Findings : Inhibition of multiple kinases including Feline McDonough Sarcoma (FMS) and c-KIT.
Tyrosine Kinase Inhibition
Phenoxypyrimidine derivatives have been synthesized as selective inhibitors targeting tyrosine kinases such as LCK and FMS. A study reported the design of novel derivatives that exhibited nanomolar IC50 values against these kinases, indicating their potential for treating inflammatory disorders and various cancers. Compound 7g was highlighted for its excellent selectivity and potency over FMS kinase, making it a candidate for further development in therapeutic applications .
Key Characteristics
- Selectivity : Compound 7g shows an IC50 value of 4.6 nM for FMS.
- Applications : Potential treatment for rheumatoid arthritis and other inflammatory conditions.
Anti-Inflammatory Applications
The anti-inflammatory properties of phenoxypyrimidine derivatives have been explored through their inhibition of specific kinases involved in inflammatory pathways. The design of these compounds aims to target LCK, which plays a crucial role in T-cell activation and inflammation. The effectiveness of these compounds was tested using RAW 264.7 macrophages, showing promising results in reducing inflammation .
Antidiabetic Activity
Phenoxypyrimidine derivatives have also been investigated for their antidiabetic properties. A QSAR study focused on 4-phenoxypyrimidine-5-carboxamide derivatives demonstrated their potential as antidiabetic agents by modeling their activity against various targets involved in glucose metabolism. The study utilized semiempirical methods to derive predictive models that correlate structural features with biological activity .
Key Findings
- Modeling Approach : QSAR analysis provided insights into structural requirements for activity.
- Results : High correlation coefficients (r = 1.000) indicating robust predictive power.
Summary Table of Applications
| Application | Compound/Derivative | Mechanism/Target | Key Findings |
|---|---|---|---|
| Anticancer | AKF-D52 | Apoptosis induction | Effective against NSCLC; multiple kinase inhibition |
| Tyrosine Kinase Inhibition | Compound 7g | LCK/FMS inhibition | Selective with low IC50 values |
| Anti-inflammatory | Various derivatives | Inhibition of inflammatory pathways | Effective in macrophage assays |
| Antidiabetic | 4-Phenoxypyrimidine-5-carboxamide | Glucose metabolism targets | Strong predictive QSAR models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
